molecular formula C14H13NO4S2 B3306196 3-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-sulfonyl}benzoic acid CAS No. 926230-39-9

3-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-sulfonyl}benzoic acid

Cat. No.: B3306196
CAS No.: 926230-39-9
M. Wt: 323.4 g/mol
InChI Key: KOKBEXZEABMYFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-sulfonyl}benzoic acid is a heterocyclic compound featuring a thieno[3,2-c]pyridine core fused with a sulfonyl-linked benzoic acid moiety. This structure combines the π-electron-rich thienopyridine system, known for pharmacological relevance (e.g., in antiplatelet drugs like prasugrel and clopidogrel), with a polar sulfonyl group and a carboxylic acid functionality. The compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly for developing thienopyridine-based therapeutics or probes .

Properties

IUPAC Name

3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylsulfonyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4S2/c16-14(17)10-2-1-3-12(8-10)21(18,19)15-6-4-13-11(9-15)5-7-20-13/h1-3,5,7-8H,4,6,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOKBEXZEABMYFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC=C2)S(=O)(=O)C3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101164002
Record name 3-[(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101164002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926230-39-9
Record name 3-[(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=926230-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101164002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-sulfonyl}benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors to form the thieno[3,2-c]pyridine ring, followed by sulfonylation and subsequent attachment of the benzoic acid group . Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency . The use of advanced purification techniques like crystallization and chromatography is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-sulfonyl}benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 3-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-sulfonyl}benzoic acid with structurally related compounds:

Compound Name Key Functional Groups Pharmacological/Industrial Role Key Differences Source
This compound Thienopyridine, sulfonyl, benzoic acid Building block for synthesis Sulfonyl-benzoic acid linkage
3-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-sulfonyl}aniline Thienopyridine, sulfonyl, aniline Intermediate for dyes or polymers Aniline vs. benzoic acid substituent
4-oxo-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}butanoic acid Thienopyridine, ketone, butanoic acid Potential prodrug or metabolite Ketone and aliphatic chain
5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine-3-carboxylic acid Thienopyridine, tert-Boc, carboxylic acid Protective group strategy in synthesis tert-Boc group at position 5
Prasugrel Thienopyridine, acetate, cyclopropyl, fluorophenyl Antiplatelet drug (P2Y12 inhibitor) Ester prodrug with chiral center

Key Findings

Functional Group Impact: The sulfonyl-benzoic acid group in the target compound distinguishes it from esters (e.g., prasugrel) or amines (e.g., aniline derivative), offering distinct solubility and reactivity. This makes it suitable for coupling reactions or as a polar anchor in drug design . Compounds like 4-oxo-4-{thienopyridin-5-yl}butanoic acid () share the thienopyridine core but replace the sulfonyl-benzoic acid with a ketone and aliphatic chain, likely altering metabolic stability .

Pharmacological Relevance :

  • Unlike prasugrel, which is a chiral prodrug requiring hepatic activation , the target compound lacks a chiral center (based on its IUPAC name), simplifying synthesis but limiting direct therapeutic application.

Synthetic Utility :

  • The tert-Boc-protected analog () highlights strategies to mask reactive sites during synthesis, whereas the target compound’s free benzoic acid group allows direct functionalization .

Commercial Availability: The target compound is priced at €406.00/250 mg (), comparable to derivatives like 4-oxo-4-{thienopyridin-5-yl}butanoic acid ($197.00/250 mg; ), reflecting moderate synthetic complexity .

Biological Activity

3-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-sulfonyl}benzoic acid (CAS No. 926230-39-9) is a compound of interest due to its potential biological activities. This article reviews the biological effects of this compound, focusing on its antimicrobial properties, enzyme inhibition, and cytotoxicity.

  • Molecular Formula : C₁₄H₁₃N₁O₄S₂
  • Molecular Weight : 323.39 g/mol
  • Purity : Typically ≥ 95%

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains.

Microorganism Activity Minimum Inhibitory Concentration (MIC)
Staphylococcus aureusModerate antibacterial activity125 µg/mL
Enterococcus faeciumModerate antibacterial activity125 µg/mL
Candida albicansModerate antifungal activity125 µg/mL

The compound exhibited moderate antibiofilm activity against Gram-positive bacteria and fungi, indicating its potential as a therapeutic agent in treating infections caused by these pathogens .

Enzyme Inhibition

In addition to its antimicrobial properties, this compound has been evaluated for its ability to inhibit specific enzymes. Notably:

  • α-Amylase Inhibition : The compound showed promising inhibitory effects on α-amylase, which is crucial for carbohydrate metabolism. The structure-activity relationship indicates that modifications in the molecular structure can enhance inhibitory potency .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to determine the safety profile of the compound. In vitro studies reveal that while some derivatives exhibit high toxicity levels, this compound demonstrated significantly lower toxicity compared to other tested compounds .

Study on Antimicrobial Efficacy

A study published in MDPI evaluated the antimicrobial efficacy of various thieno[3,2-c]pyridine derivatives. The findings indicated that the sulfonyl group present in this compound enhances its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death .

Structure-Activity Relationship Analysis

Research focusing on the structure-activity relationship (SAR) of benzoic acid derivatives suggested that the presence of the thieno[3,2-c]pyridine moiety significantly contributes to the biological activity of these compounds. The sulfonyl group plays a critical role in enhancing solubility and bioavailability .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-sulfonyl}benzoic acid?

  • Methodological Answer : Synthesis typically involves multi-step protocols. Key steps include:

  • Sulfonation : Introducing the sulfonyl group to the thienopyridine core using chlorosulfonic acid under controlled conditions .
  • Coupling Reactions : Linking the sulfonated thienopyridine to benzoic acid derivatives via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, optimized for regioselectivity .
  • Esterification/Hydrolysis : Protecting carboxylic acid groups as esters (e.g., tert-butyl or ethyl esters) during synthesis, followed by acidic/alkaline hydrolysis to yield the final product .
    • Key Challenges : Minimizing side reactions during sulfonation and ensuring stereochemical purity in fused-ring systems.

Q. How is structural characterization of this compound performed?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR are used to confirm the thienopyridine backbone and sulfonyl/benzoic acid substituents. Aromatic protons in the 6.5–8.5 ppm range and sulfonyl group signals near 3.5–4.5 ppm are diagnostic .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, particularly for sulfonyl-containing intermediates .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the fused-ring system and confirms sulfonyl group orientation .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodological Answer :

  • Solubility : Poor aqueous solubility (common for sulfonated heterocycles). Use polar aprotic solvents (DMSO, DMF) for in vitro studies. Solubility enhancers like cyclodextrins may be required for biological assays .
  • Stability : Susceptible to hydrolysis under strong acidic/basic conditions. Store at –20°C in inert atmospheres (argon/nitrogen) to prevent sulfonyl group degradation .

Advanced Research Questions

Q. How can enantiomeric separation be achieved for chiral derivatives of this compound?

  • Methodological Answer :

  • Chiral Stationary Phases (CSPs) : Use polysaccharide-based CSPs (e.g., Chiralcel OD-H) for HPLC separation. Optimize mobile phases with hexane:isopropanol (90:10) and 0.1% trifluoroacetic acid for resolution .
  • Dynamic Chromatography : For rapidly racemizing enantiomers, employ temperature-controlled HPLC to "freeze" the equilibrium and achieve baseline separation .

Q. What mechanisms underlie its biological activity in ADP receptor inhibition?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : The sulfonyl group enhances binding to the P2Y12_{12} ADP receptor by mimicking the phosphate group of ADP. Modifications to the benzoic acid moiety alter pharmacokinetics (e.g., bioavailability) .
  • In Silico Docking : Molecular dynamics simulations show hydrogen bonding between the sulfonyl group and Lys-280/Arg-265 residues in the receptor’s active site .

Q. How can this compound be utilized in catalytic applications?

  • Methodological Answer :

  • Palladium Complexes : Coordinate the sulfonyl group with Pd(II) to create catalysts for cross-coupling reactions (e.g., Heck or Suzuki reactions). The thienopyridine backbone stabilizes the metal center, improving turnover numbers .
  • Photocatalysis : Functionalize the benzoic acid moiety with light-sensitive groups (e.g., azobenzene) for photo-switchable catalysis in organic synthesis .

Q. What computational methods are suitable for studying its electronic properties?

  • Methodological Answer :

  • DFT Calculations : Use B3LYP/6-31G(d) basis sets to model the HOMO-LUMO gap, predicting redox behavior. The sulfonyl group lowers the LUMO energy, enhancing electrophilicity .
  • Molecular Electrostatic Potential (MEP) Maps : Identify nucleophilic/electrophilic regions for reaction site prediction .

Q. How can analytical methods be developed to quantify trace impurities in synthesized batches?

  • Methodological Answer :

  • HPLC-UV/MS : Use C18 columns with 0.1% formic acid in water/acetonitrile gradients. Detect sulfonated byproducts (e.g., over-sulfonated isomers) at 254 nm .
  • Forced Degradation Studies : Expose the compound to heat, light, and pH extremes to identify degradation markers (e.g., desulfonated derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-sulfonyl}benzoic acid
Reactant of Route 2
Reactant of Route 2
3-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-sulfonyl}benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.